molecular formula C9H18N2 B13122750 3,6-Dimethyl-5-propyl-1,2,3,6-tetrahydropyrazine

3,6-Dimethyl-5-propyl-1,2,3,6-tetrahydropyrazine

Cat. No.: B13122750
M. Wt: 154.25 g/mol
InChI Key: ZFDNPQHGXONMHZ-UHFFFAOYSA-N
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Description

3,6-Dimethyl-5-propyl-1,2,3,6-tetrahydropyrazine is an organic compound belonging to the class of pyrazines. Pyrazines are known for their aromatic properties and are often found in various natural and synthetic products. This particular compound is characterized by its unique structure, which includes two methyl groups and one propyl group attached to the tetrahydropyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyl-5-propyl-1,2,3,6-tetrahydropyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrazine with propylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and automated control systems can optimize the reaction conditions, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-5-propyl-1,2,3,6-tetrahydropyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyrazine derivatives.

    Substitution: The methyl and propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazines and tetrahydropyrazines, depending on the specific reagents and conditions used.

Scientific Research Applications

3,6-Dimethyl-5-propyl-1,2,3,6-tetrahydropyrazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the flavor and fragrance industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3,6-Dimethyl-5-propyl-1,2,3,6-tetrahydropyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpyrazine: Similar in structure but lacks the propyl group.

    3,6-Dimethyl-2,5-dipropylpyrazine: Contains additional propyl groups.

    Tetramethylpyrazine: Contains four methyl groups instead of two methyl and one propyl group.

Uniqueness

3,6-Dimethyl-5-propyl-1,2,3,6-tetrahydropyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and in the flavor and fragrance industry.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

3,6-dimethyl-5-propyl-1,2,3,6-tetrahydropyrazine

InChI

InChI=1S/C9H18N2/c1-4-5-9-8(3)10-6-7(2)11-9/h7-8,10H,4-6H2,1-3H3

InChI Key

ZFDNPQHGXONMHZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(CNC1C)C

Origin of Product

United States

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